4-(2,5-Dibromophenoxy)butan-1-ol
Description
4-(2,5-Dibromophenoxy)butan-1-ol is a brominated aromatic ether alcohol characterized by a butan-1-ol chain linked to a 2,5-dibromophenoxy group. This structural motif combines the hydrophobicity of the brominated aromatic ring with the polar hydroxy group, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C10H12Br2O2 |
|---|---|
Molecular Weight |
324.01 g/mol |
IUPAC Name |
4-(2,5-dibromophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H12Br2O2/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2 |
InChI Key |
JYYKRWWMFABZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenoxy Substituents
The antimigratory activity of brominated phenoxy derivatives has been extensively studied. Key findings from analogs include:
- Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine): This compound shares the dibromophenoxy group but incorporates an aminoethyl side chain and a shorter propan-1-amine backbone. It demonstrated >50% inhibition of cell migration at 30 and 10 μM, highlighting the importance of the dibromophenoxy moiety in bioactivity .
- Ceratinine C ((2R,3S)-3-(1-(5,7-dibromo-4-methylindolin-6-yloxy)ethyl)oxiran-2-amine): Replacing the dibromophenoxy group with a dibromo-4-methylindolin-6-yloxy group reduced antimigratory activity, suggesting that the planar aromatic phenoxy structure is critical for efficacy .
- 4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095): Synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid, this analog substitutes bromine with benzyloxy and methoxy groups.
Key Insight: Bromination at the phenoxy ring enhances bioactivity in antimigratory assays, whereas bulkier or non-aromatic substituents (e.g., indolinyloxy) diminish efficacy.
Alkoxy Chain-Length Variants in Pheromone Activity
Alkoxybutanol derivatives with long alkyl chains exhibit pheromone-like behavior in insects:
- 4-(n-Heptyloxy)butan-1-ol: Identified as a male-produced pheromone component in Anoplophora chinensis (citrus longhorned beetle), this compound attracts both sexes when blended with its aldehyde derivative. Antennal responsiveness is strong to the alcohol but absent for the aldehyde, emphasizing the role of the hydroxy group in receptor interaction .
- Blended Activity with (3E,6E)-α-Farnesene: Combining 4-(n-heptyloxy)butan-1-ol with the sesquiterpene (3E,6E)-α-farnesene significantly increased attraction in Anoplophora glabripennis, suggesting synergistic effects between alkoxy alcohols and terpenes .
Key Insight: Alkoxy chain length and terminal hydroxy groups are critical for pheromone activity, whereas brominated phenoxy analogs prioritize electronic and steric effects for therapeutic applications.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Impact of Substituent Modifications on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
